Hydrocodone-d3

Vue d'ensemble

Description

Hydrocodone-d3 is a deuterated form of hydrocodone, a semi-synthetic opioid derived from codeine. It is commonly used in scientific research as an internal standard in mass spectrometry due to its stable isotopic composition. Hydrocodone itself is widely prescribed for pain management and as a cough suppressant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrocodone-d3 is synthesized by incorporating deuterium atoms into the hydrocodone molecule. The synthesis typically involves the hydrogenation of hydrocodone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. Quality control measures are implemented to ensure the consistency and stability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Hydrocodone-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to hydromorphone-d3 through the action of oxidizing agents.

Reduction: Reduction of the ketone group to form alcohol derivatives.

Substitution: Halogenation or alkylation reactions at specific positions in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

Oxidation: Hydromorphone-d3

Reduction: Alcohol derivatives of this compound

Substitution: Halogenated or alkylated this compound derivatives

Applications De Recherche Scientifique

Pharmacokinetic Studies

Hydrocodone-d3 is instrumental in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution in biological systems.

- Metabolism Analysis : Studies have shown that hydrocodone is metabolized into its active forms, hydromorphone and norhydrocodone, primarily through the cytochrome P450 enzyme system (CYP2D6) in humans. The use of this compound helps differentiate the parent compound from its metabolites during bioanalytical assessments .

- Pharmacokinetic Parameters : Research indicates that this compound can be used to establish critical pharmacokinetic parameters such as half-life, peak plasma concentration, and time to peak concentration. For instance, a study highlighted that the terminal half-life of hydrocodone varies significantly based on genetic polymorphisms affecting CYP2D6 activity .

Analytical Chemistry Applications

This compound serves as a valuable internal standard in mass spectrometry and chromatography techniques.

- Quantitative Analysis : In quantitative analyses, this compound is employed to enhance the accuracy and reliability of opioid quantification in biological matrices. For example, a study demonstrated the efficacy of using this compound in GC-MS for detecting opioid concentrations in urine samples .

- Method Development : The development of sensitive LC-MS/MS methods utilizing this compound has been reported, facilitating the detection of multiple drugs simultaneously. This method is crucial for therapeutic drug monitoring and forensic toxicology .

Clinical Research Applications

This compound is also relevant in clinical research focused on pain management and opioid pharmacotherapy.

- Chronic Pain Management : Clinical studies have evaluated the effectiveness of hydrocodone formulations in treating chronic pain conditions. This compound can be used to assess the pharmacodynamics and therapeutic efficacy of these formulations against placebo controls .

- Abuse Potential Studies : Given the rising concerns regarding opioid misuse, this compound is utilized to investigate the abuse potential of various hydrocodone formulations. Research has shown that extended-release formulations may have different abuse deterrent properties compared to immediate-release versions .

Case Studies

Several case studies highlight the application of this compound in real-world scenarios:

- Case Study 1: Drug Interaction Analysis : A study examined the interaction between hydrocodone and other medications using this compound as a tracer. The findings indicated significant alterations in the pharmacokinetics when combined with certain antidepressants, emphasizing the importance of monitoring such interactions in clinical settings .

- Case Study 2: Overdose Investigation : Research involving animal models investigated the effects of hydrocodone overdose using this compound to trace metabolic pathways affected by overdose conditions. The results provided insights into potential therapeutic interventions to mitigate overdose effects .

Mécanisme D'action

Hydrocodone-d3, like hydrocodone, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals and produces analgesic effects. The deuterium atoms in this compound do not alter its pharmacological activity but provide a stable isotopic label for analytical purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydrocodone: The non-deuterated form, widely used for pain management.

Oxycodone: Another semi-synthetic opioid with similar analgesic properties.

Codeine: A naturally occurring opioid used for mild to moderate pain relief.

Uniqueness

Hydrocodone-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling provides enhanced stability and accuracy in analytical measurements compared to non-deuterated compounds.

Conclusion

This compound is a valuable compound in scientific research, offering unique advantages due to its stable isotopic composition. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of hydrocodone and its derivatives.

Activité Biologique

Hydrocodone-d3 is a deuterated form of hydrocodone, a semisynthetic opioid used primarily for pain management. The biological activity of this compound is significant in pharmacological research, particularly in understanding its metabolism, efficacy, and safety profile. This article reviews the biological activity of this compound, including its pharmacokinetics, receptor interactions, and potential therapeutic applications.

Pharmacokinetics

This compound undergoes metabolic conversion in the body, primarily through the cytochrome P450 enzyme system. The enzyme CYP2D6 plays a crucial role in converting hydrocodone to its active metabolite, hydromorphone. Variations in this metabolic pathway can affect the efficacy and safety of this compound.

Table 1: Metabolic Pathways of this compound

| Enzyme | Reaction | Product |

|---|---|---|

| CYP2D6 | O-demethylation | Hydromorphone |

| CYP3A4 | N-demethylation | Norhydrocodone |

| CYP2B6/CYP2C19 | Minor pathways | Various metabolites |

Biological Activity

This compound exhibits similar biological activities to its parent compound hydrocodone. It acts primarily as a mu-opioid receptor agonist, providing analgesic effects. Studies have shown that this compound retains the euphoric and rewarding properties associated with opioids, which can lead to potential abuse.

Case Study: Efficacy and Safety

A study investigated the effects of hydrocodone overdose on locomotor activity and expression of proteins related to the glutamatergic system in mice. Significant increases in locomotor activity were observed in groups treated with hydrocodone compared to controls. Furthermore, treatment with ceftriaxone normalized some of these effects, indicating potential neuroprotective strategies against opioid toxicity .

Receptor Interactions

The interaction of this compound with opioid receptors is critical for its analgesic properties. Research indicates that it binds predominantly to mu-opioid receptors but also shows affinity for delta and kappa receptors. This multi-receptor interaction profile may contribute to both its therapeutic effects and side effects.

Table 2: Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Mu-opioid receptor | Low nanomolar range |

| Delta-opioid receptor | Moderate nanomolar range |

| Kappa-opioid receptor | High nanomolar range |

Clinical Implications

The clinical implications of this compound usage extend beyond pain management. Its potential for abuse necessitates careful monitoring and regulation. The transition of hydrocodone combination products from Schedule III to Schedule II under the Controlled Substances Act has led to decreased prescriptions and altered usage patterns among chronic users .

Propriétés

IUPAC Name |

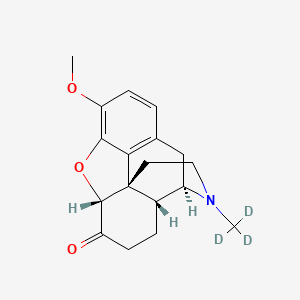

(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPOLZWFYMWNKH-PLQFRFGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584450 | |

| Record name | Hydrocodone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-36-1 | |

| Record name | (5α)-4,5-Epoxy-3-methoxy-17-(methyl-d3)morphinan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136765-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocodone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.